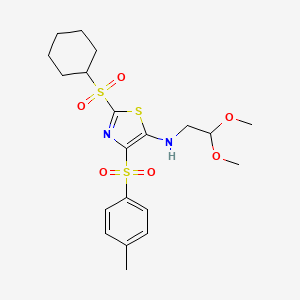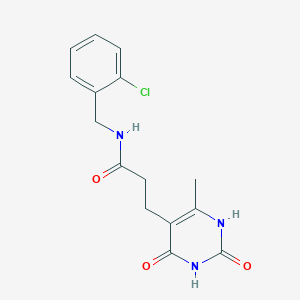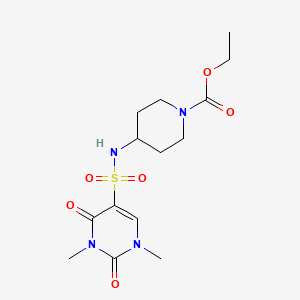![molecular formula C22H27NO5 B6419653 2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091150-82-1](/img/structure/B6419653.png)
2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with three methoxy groups and a phenyloxan moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,3,4-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Phenyloxan Moiety: The phenyloxan moiety can be introduced by reacting the benzamide with 4-phenyloxan-4-ylmethyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Products may include 2,3,4-trimethoxybenzoic acid derivatives.
Reduction: Products may include 2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]aniline.
Substitution: Products will vary depending on the substituent introduced.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The methoxy groups may enhance the compound’s ability to bind to these targets, while the phenyloxan moiety may contribute to its overall stability and bioavailability.
類似化合物との比較
Similar Compounds
- 3,4,5-trimethoxy-N-(4-phenylpiperidin-4-yl)methylbenzamide
- 2,3,4-trimethoxy-N-(4-phenylmorpholin-4-yl)methylbenzamide
- 3,4,5-trimethoxy-N-(4-phenylthien-4-yl)methylbenzamide
Uniqueness
2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is unique due to the specific arrangement of its methoxy groups and the presence of the phenyloxan moiety. This structural configuration may confer distinct biological activities and chemical properties compared to similar compounds.
特性
IUPAC Name |
2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-25-18-10-9-17(19(26-2)20(18)27-3)21(24)23-15-22(11-13-28-14-12-22)16-7-5-4-6-8-16/h4-10H,11-15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIWQDHXOVMENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide](/img/structure/B6419578.png)
![5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6419583.png)
![methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate](/img/structure/B6419590.png)


![3-(4-(benzyloxy)phenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B6419609.png)
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6419617.png)
![2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6419656.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-3-phenylpropanamide](/img/structure/B6419658.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6419661.png)
![5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B6419677.png)
![9-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419684.png)
![9-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419688.png)
